1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
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Description
1-(5-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a useful research compound. Its molecular formula is C11H11ClN4OS2 and its molecular weight is 314.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Novel compounds containing piperazine and thiadiazole moieties have been synthesized, demonstrating significant biological activities. For instance, a study synthesized a series of 1,3,4-thiadiazole amide compounds containing piperazine, which exhibited inhibitory effects on Xanthomonas campestris pv. oryzae, and certain compounds showed antiviral activity against tobacco mosaic virus (Z. Xia, 2015).
Antimicrobial Evaluation
Research involving thiophene and piperazine derivatives has explored their antimicrobial properties. For example, a study on the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles with carboxylic acid derivatives led to compounds with potent antimicrobial activity (W. Hamama et al., 2017).
Anticancer and Antiangiogenic Effects
Thioxothiazolidin-4-one derivatives, featuring structural similarities to the queried compound, were synthesized and showed promising anticancer and antiangiogenic effects in a mouse model, indicating potential for anticancer therapy (S. Chandrappa et al., 2010).
Antiviral and Antimicrobial Activities
Further investigations into piperazine derivatives doped with other bioactive molecules have revealed significant antiviral and antimicrobial activities. A study synthesized urea and thiourea derivatives of piperazine doped with febuxostat, showing promising results against Tobacco mosaic virus (TMV) and various microbial strains (R. C. Krishna Reddy et al., 2013).
Novel Heterocyclic Compounds Synthesis
Piperazine-based heterocyclic compounds have been synthesized, demonstrating a broad spectrum of biological activities. This includes antimicrobial agents derived from the catalytic N-formylation of N-isopropylpiperazine, which were effective against several bacterial strains and a fungus, showcasing their pharmacological potential (Rahul V. Patel & S. W. Park, 2015).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c12-9-2-1-8(18-9)11(17)16-5-3-15(4-6-16)10-7-13-19-14-10/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHWWXUHERYTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.